1-Acetyl-3-azetidinecarboxylic Acid

Vue d'ensemble

Description

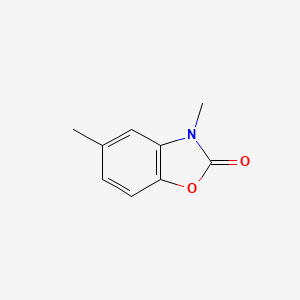

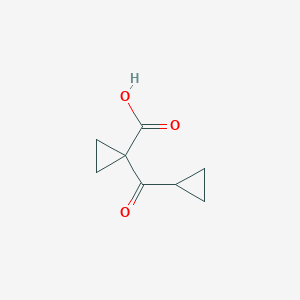

1-Acetyl-3-azetidinecarboxylic acid is a derivative of azetidinecarboxylic acid, which is an analogue of proline, a proteinogenic amino acid. The acetyl group attached to the nitrogen atom of the azetidine ring distinguishes it from its parent compound. This structural modification can have significant effects on the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of azetidine derivatives, including those with acetyl groups, typically involves the formation of the four-membered azetidine ring. For example, substituted azetidinyl oxyacetic acids, which share a similar core structure to 1-acetyl-3-azetidinecarboxylic acid, have been synthesized from serine and threonine. These compounds were prepared through alkylation reactions followed by the removal of protective groups and further functionalization . The synthesis of 1-acetyl-3-bromo-3-phenylazetidine, a related compound, has been achieved and characterized by spectroscopic methods and single crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been studied using various spectroscopic methods and crystallography. For instance, the azetidine ring in 1-acetyl-3-bromo-3-phenylazetidine has been found to be nearly planar, which is a common feature of the azetidine moiety . The conformation of azetidine-2-carboxylic acid and its N-acetyl derivative has been investigated through NMR spectroscopy, providing insights into the effects of N-acetylation on chemical shifts and the conformation of the molecule in solution .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. For example, N-acetyl-2-azetine, a closely related compound, has been shown to undergo Lewis acid-catalyzed [4 + 2]-cycloaddition reactions with imines, leading to the formation of tetrahydroquinolines . These reactions demonstrate the potential of azetidine derivatives to engage in complex transformations that can be utilized in the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The nearly planar conformation of the azetidine ring and the presence of substituents such as the acetyl group can affect properties like solubility, melting point, and reactivity. The crystal structure analysis of 1-acetyl-3-bromo-3-phenylazetidine provides detailed information on the molecular dimensions and packing in the solid state, which are important for understanding the compound's physical properties . Additionally, the biological activity of azetidine derivatives, such as the inhibition of liver fibrosis by azetidine-2-carboxylic acid, suggests that these compounds can interact with biological systems in a meaningful way, which is also a reflection of their chemical properties .

Applications De Recherche Scientifique

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Recent advances in the chemistry and reactivity of azetidines have been reported . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been reviewed . Azetidines have also been used as motifs in drug discovery, polymerization, and chiral templates .

-

Organic Synthesis : Azetidines are important four-membered heterocycles used in organic synthesis . Their unique reactivity, driven by considerable ring strain, can be triggered under appropriate reaction conditions .

-

Medicinal Chemistry : Azetidines are used in medicinal chemistry for drug discovery . They serve as motifs in the development of new therapeutic agents .

-

Polymerization : Azetidines can be used in polymerization processes . Their unique chemical properties make them suitable for creating different types of polymers .

-

Chiral Templates : Azetidines can serve as chiral templates in synthetic chemistry . They can help control the stereochemistry of reactions, which is crucial in the synthesis of many complex organic compounds .

-

Organic Synthesis : Azetidines are important four-membered heterocycles used in organic synthesis . Their unique reactivity, driven by considerable ring strain, can be triggered under appropriate reaction conditions .

-

Medicinal Chemistry : Azetidines are used in medicinal chemistry for drug discovery . They serve as motifs in the development of new therapeutic agents .

-

Polymerization : Azetidines can be used in polymerization processes . Their unique chemical properties make them suitable for creating different types of polymers .

-

Chiral Templates : Azetidines can serve as chiral templates in synthetic chemistry . They can help control the stereochemistry of reactions, which is crucial in the synthesis of many complex organic compounds .

Safety And Hazards

Propriétés

IUPAC Name |

1-acetylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWJZEMJJMOQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

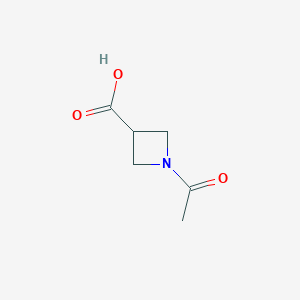

CC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-azetidinecarboxylic Acid | |

CAS RN |

97628-91-6 | |

| Record name | 1-acetylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.